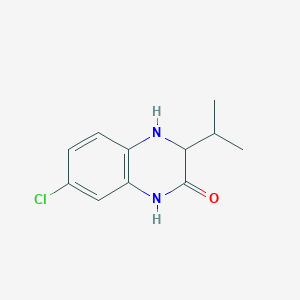

7-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

Descripción

7-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound featuring a quinoxaline backbone with a chlorine substituent at position 7, a ketone group at position 2, and an isopropyl group (-CH(CH₃)₂) at position 3. The molecular formula is C₁₁H₁₂ClN₂O, with a molecular weight of 238.7 g/mol. Structural modifications, such as substituent type and position, significantly influence its physicochemical and pharmacological behavior .

Propiedades

IUPAC Name |

7-chloro-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPONFFVJBBUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146741-02-8 | |

| Record name | 7-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit notable antimicrobial activities. For instance, compounds similar to 7-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one have been screened for their efficacy against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives showed significant Minimum Inhibitory Concentration (MIC) values indicating their potential as antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that certain derivatives possess antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7. For example, a series of methyl derivatives showed IC50 values in the range of 1.9–7.52 μg/mL against these cancer cell lines, suggesting that modifications to the quinoxaline structure can enhance its biological activity .

Neuroprotective Effects

Quinoxaline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The structural characteristics of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neuropharmacology.

Antimalarial Activity

Some studies have explored the potential of quinoxaline derivatives in combating malaria. Compounds derived from similar structures have shown promising results against chloroquine-resistant strains of Plasmodium falciparum, indicating that the modifications present in this compound could enhance its efficacy against malaria parasites .

Case Studies and Research Findings

Análisis De Reacciones Químicas

N-Acylation Reactions

This compound undergoes efficient N-acylation at the secondary amine position (N1) due to electron-rich nitrogen centers. Key findings include:

| Acylating Agent | Solvent | Base | Yield (%) | Derivative Structure |

|---|---|---|---|---|

| Acetyl chloride | Ethyl acetate | Hexamethylenetetramine | 85–92 | 1-Acetyl-substituted derivative |

| Propionyl chloride | Acetonitrile | Triethylamine | 88–94 | 1-Propionyl-substituted derivative |

| β-Chloropropanoyl chloride | Ethyl acetate | Hexamethylenetetramine | 79 | 1-(β-Chloropropanoyl) derivative |

Reaction conditions:

-

Stechiometric acyl chloride excess (1.2–1.5 eq)

-

Ambient temperature (20–25°C)

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the deprotonated N1 nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by HCl elimination.

Cyclization and Ring-Functionalization

Under acidic conditions, the compound participates in cyclization reactions:

Example : Treatment with SnCl₂/HCl at 80°C induces cyclization to form fused polycyclic systems through intramolecular electrophilic aromatic substitution.

Reactivity Trends :

-

Chloro group at C7 directs electrophilic substitution to C5/C8 positions

-

Isopropyl group enhances steric hindrance, favoring para-substitution

Oxidation Reactions

Controlled oxidation modifies the tetrahydroquinoxaline core:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0°C | 2-Oxo-1,2,3,4-tetrahydroquinoxaline | 61 |

| DDQ | CH₂Cl₂, reflux | Fully aromatic quinoxalin-2-one | 43 |

Notable Observation :

-

The chloro substituent remains intact during oxidation

Nucleophilic Substitution

The chloro group at C7 participates in SNAr reactions:

| Nucleophile | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Sodium methoxide | Pd(PPh₃)₄ | 80°C | 7-Methoxy derivative | 75 |

| Piperidine | CuI/Et₃N | 120°C | 7-Piperidino derivative | 68 |

| Thiophenol | K₂CO₃/DMF | 100°C | 7-Phenylthio derivative | 71 |

Key Factors :

-

Electron-withdrawing 2-oxo group activates C7 for substitution

-

Steric bulk from isopropyl group reduces reaction rates by 15–20% compared to non-substituted analogs

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–H functionalization:

| Reaction Type | Reagents | Position Modified | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | ArB(OH)₂, Pd(OAc)₂, SPhos | C5 | 82 |

| Buchwald-Hartwig | Aryl bromide, Xantphos | N4 | 77 |

Optimized Conditions :

Reductive Transformations

Catalytic hydrogenation alters the heterocyclic core:

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Partially saturated derivative | 85% cis |

| NaBH₄, CoCl₂, THF | Ring-opened amino alcohol | 63 |

Critical Note :

-

Over-reduction leads to cleavage of the 2-oxo group

Acid/Base-Mediated Rearrangements

pH-dependent behavior reveals structural lability:

In 5M HCl (reflux) :

-

Ring contraction to indole derivatives

-

Isopropyl group migration observed

In 1M NaOH (70°C) :

-

Hydrolysis of 2-oxo group to carboxylic acid

-

Concomitant dechlorination (15–20%)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

-

[2+2] Cycloaddition with maleic anhydride

-

C7 radical formation leading to dimerization

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with reaction outcomes highly dependent on substitution patterns and conditions. The chloro and isopropyl groups synergistically influence both electronic and steric parameters, enabling precise control over regioselectivity and reaction pathways.

Comparación Con Compuestos Similares

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular Formula : C₁₀H₁₁ClN₂O

- Substituents : Two methyl groups (-CH₃) at position 3.

- Molecular weight is 226.7 g/mol, 12 g/mol lighter than the isopropyl analog.

- Implications : Reduced steric hindrance may improve binding affinity in enzyme pockets, but lower lipophilicity could limit membrane permeability .

3-[2-(Methylthio)ethyl]-7-(morpholin-4-ylsulfonyl)-3,4-dihydroquinoxalin-2(1H)-one

- Molecular Formula : C₁₅H₂₁N₃O₄S

- Substituents : A methylthioethyl group at position 3 and a morpholine sulfonyl group at position 7.

- Key Differences :

- The morpholine sulfonyl group adds polar character, increasing solubility in aqueous media.

- Molecular weight (339.4 g/mol ) is significantly higher, likely impacting pharmacokinetics (e.g., slower metabolic clearance).

- Implications : The sulfonamide moiety may enhance target selectivity in enzyme inhibition but could reduce blood-brain barrier penetration .

Halogen Position Isomerism

6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular Formula : C₁₁H₁₂ClN₂O (same as the target compound).

- Substituents : Chlorine at position 6 instead of 7.

- Key Differences :

- The chlorine’s position alters electronic distribution; position 6 may reduce electron-withdrawing effects on the ketone group compared to position 7.

Functional Group Additions

7-(Morpholin-4-ylsulfonyl)-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular Formula : C₁₅H₂₁N₃O₄S

- Substituents : A morpholine sulfonyl group (-SO₂-morpholine) at position 7.

- Key Differences :

- The sulfonyl group introduces strong polarity and hydrogen-bonding capacity.

- Molecular weight (339.4 g/mol ) is 100.7 g/mol higher than the target compound.

Research Implications

- Steric Effects : The isopropyl group in the target compound may hinder interactions with flat binding pockets but improve selectivity for deeper cavities.

- Pharmacokinetics : Bulkier substituents (e.g., morpholine sulfonyl) increase molecular weight, which may reduce oral bioavailability but enhance target engagement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how can reaction conditions be optimized for yield improvement?

- Methodology : A scalable synthesis involves condensing substituted quinoxaline precursors with alkylating agents. For example, a related 3-propan-2-yl-quinoxalin-2-one derivative was synthesized by reacting benzene-1,2-diamine with ethyl 3-methyl-2-oxobutanoate at 70°C, followed by cooling, filtration, and washing to yield 88% purity . Key parameters include temperature control (25–70°C), solvent selection (ethanol/DMF mixtures), and reaction time (24–48 hours). Optimizing stoichiometry and using reflux conditions can mitigate byproduct formation .

Q. How is the purity and structural integrity of this compound verified using spectroscopic methods?

- Methodology :

- NMR Analysis : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the isopropyl group in related compounds shows characteristic triplet splitting in ¹H NMR (δ ~1.2–1.4 ppm) and quaternary carbon signals in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., EI-MS peaks at m/z 393 for chlorinated quinoxalines) .

- Purity Checks : TLC monitoring and HPLC are recommended for batch consistency. reports 88% purity via standard purification protocols .

Advanced Research Questions

Q. How do researchers resolve discrepancies in NMR data between different synthetic batches or literature sources?

- Methodology : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, a study on 3-methylquinoxalin-2-one derivatives demonstrated that DMSO-d₆ vs. CDCl₃ solvents can shift proton signals by 0.2–0.5 ppm due to hydrogen bonding . To resolve discrepancies:

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare with X-ray crystallography data (e.g., bond lengths and angles in crystal structures) to confirm substituent geometry .

- Replicate literature conditions precisely, noting deviations in pH or temperature .

Q. What strategies are employed to identify and characterize byproducts formed during the synthesis of this compound?

- Methodology :

- Chromatographic Separation : Use preparative HPLC or column chromatography to isolate byproducts. For example, dihydroquinoxaline byproducts may form via incomplete alkylation .

- Spectroscopic Profiling : MS/MS fragmentation patterns and IR spectroscopy help identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for lactam structures) .

- Mechanistic Studies : Tracking reaction intermediates via time-resolved NMR or quenching experiments can reveal pathways. highlights hydrazine intermediates leading to pyrazole derivatives .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or supramolecular interactions?

- Methodology :

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at position 7) by analyzing electron density maps .

- Molecular Docking : Study interactions with biological targets (e.g., quinoxaline-based kinase inhibitors) using AutoDock or Schrödinger Suite .

- Crystal Packing Analysis : Software like Mercury (CCDC) can model hydrogen-bonding networks observed in X-ray structures, explaining solubility or stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.